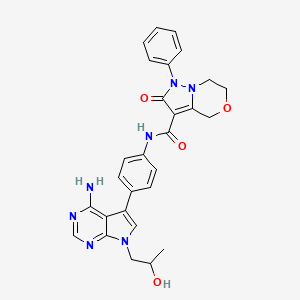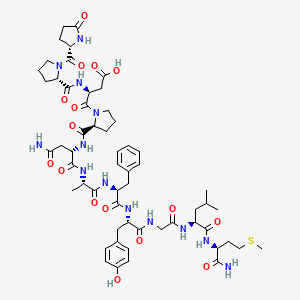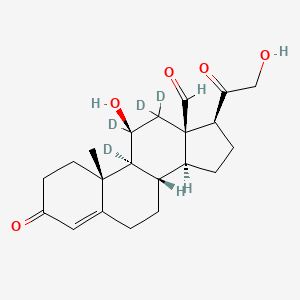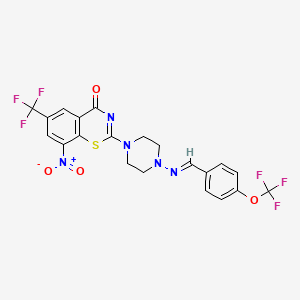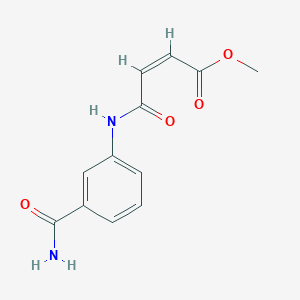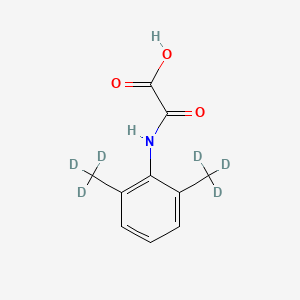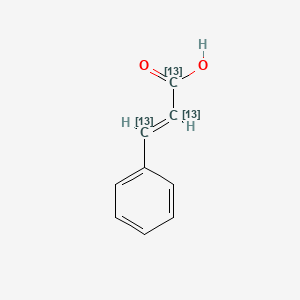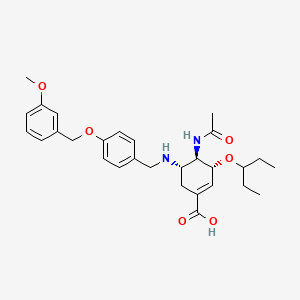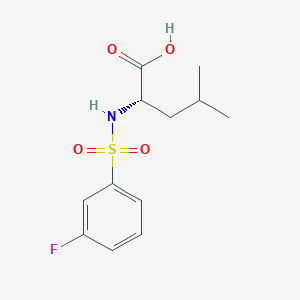
((3-Fluorophenyl)sulfonyl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Fluorophenyl)sulfonyl)-L-leucine is a chemical compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a 3-fluorophenyl group attached to a sulfonyl moiety, which is further connected to the amino acid L-leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Fluorophenyl)sulfonyl)-L-leucine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with L-leucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
((3-Fluorophenyl)sulfonyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfinyl derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
((3-Fluorophenyl)sulfonyl)-L-leucine is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. The compound can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((3-Fluorophenyl)sulfonyl)valine
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- Sulfonamide drugs
Uniqueness
((3-Fluorophenyl)sulfonyl)-L-leucine is unique due to its combination of a fluorophenyl group and a sulfonyl moiety attached to an amino acid. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound offers a unique balance of reactivity and stability, making it suitable for a wide range of research and industrial uses.
Propriétés
Formule moléculaire |
C12H16FNO4S |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
(2S)-2-[(3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H16FNO4S/c1-8(2)6-11(12(15)16)14-19(17,18)10-5-3-4-9(13)7-10/h3-5,7-8,11,14H,6H2,1-2H3,(H,15,16)/t11-/m0/s1 |
Clé InChI |
ZYKWMCMFSWWFFG-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
SMILES canonique |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


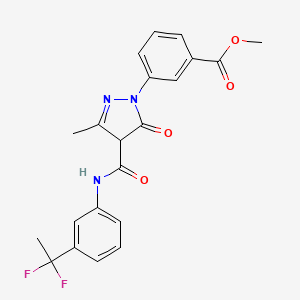


![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
